WYE-125132
CAS No.: 1144068-46-1
Cat. No.: VC0548428
Molecular Formula: C27H33N7O4
Molecular Weight: 519.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1144068-46-1 |
---|---|
Molecular Formula | C27H33N7O4 |
Molecular Weight | 519.6 g/mol |
IUPAC Name | 1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea |
Standard InChI | InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) |
Standard InChI Key | QLHHRYZMBGPBJG-UHFFFAOYSA-N |
SMILES | CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 |
Canonical SMILES | CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 |
Appearance | White solid powder |
Chemical and Pharmacological Profile of WYE-125132
Structural Characteristics and Selectivity
WYE-125132 (chemical name: 1-{4-[1-(1,4-Dioxa-spiro[4.5]dec-8-yl)-4-(8-oxa-3-aza-bicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-phenyl}-3-methyl-urea) possesses a molecular weight of 519.6 g/mol (C27H33N7O4) and exhibits solubility profiles critical for preclinical applications . The compound demonstrates:
-
Aqueous solubility: 0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)
-
Organic solvent compatibility: 30 mg/mL in DMSO, 50 mg/mL in DMF
Kinase selectivity profiling through KINOMEscan revealed exceptional specificity, with <1% inhibition against 456 tested kinases at 1 μM concentration . This selectivity stems from its optimized ATP-binding pocket interactions, avoiding off-target effects on PI3K-related kinases like hSMG1 and ATR .
Pharmacokinetic Properties
In vivo studies established an oral bioavailability of 34-58% in rodent models, with dose-dependent tumor growth inhibition observed at 5 mg/kg . The compound's plasma half-life of 2.1-3.8 hours enables sustained mTOR pathway suppression through twice-daily dosing regimens . Tissue distribution analyses revealed preferential accumulation in tumor xenografts (3-5× plasma levels), likely due to enhanced permeability and retention effects .
Molecular Mechanisms of Action
Dual mTORC1/mTORC2 Inhibition
Unlike rapalogs that partially inhibit mTORC1 through allosteric mechanisms, WYE-125132's ATP-competitive binding achieves complete suppression of both complexes :
-
mTORC1 substrates: Reduces phosphorylation of S6K1 (Thr389) by 98% and 4E-BP1 (Thr37/46) by 95% within 2 hours
-
mTORC2 targets: Suppresses AKT Ser473 phosphorylation by 90% without affecting PDK1-mediated Thr308 phosphorylation
This dual inhibition disrupts critical oncogenic pathways:
-
Cap-dependent translation: 75% reduction in nascent protein synthesis via 4E-BP1 dephosphorylation
-
Metabolic reprogramming: 60% decrease in HIF-1α levels under hypoxia, impairing glycolytic adaptation
-
Cell cycle progression: G1-phase arrest through cyclin D1 downregulation (EC50 = 3.2 nM)
Transcriptional Regulation via Maf1
Phosphoproteomic analysis identified Maf1 Ser75 as a novel mTORC1 phosphorylation site . WYE-125132 treatment induces:
-
Nuclear translocation: 4.7-fold increase in nuclear Maf1 localization
-
tRNA suppression: 72-80% decrease in pre-tRNALeu levels across cancer cell lines
This mechanism couples translational control with Pol III transcriptional regulation, creating a synthetic lethal interaction in mTOR-hyperactive tumors .
Preclinical Antitumor Efficacy
In Vitro Potency Across Tumor Types
WYE-125132 exhibits broad-spectrum antiproliferative activity with IC50 values spanning 2-380 nM :
Cell Line | Origin | IC50 (nM) | Key Genetic Features |
---|---|---|---|
LNCap | Prostate Cancer | 2 | PTEN wild-type, AR-positive |
MDA361 | Breast Cancer | 15 | HER2-amplified, PIK3CA mutant |
U87MG | Glioblastoma | 28 | PTEN null |
A549 | Lung Adenocarcinoma | 45 | KRAS mutant |
HTC116 | Colorectal Cancer | 380 | MSI-high, BRAF mutant |
Mechanistic studies revealed dose-dependent effects on:
-
Cell size reduction: 35% decrease in forward scatter (FACS) at 24 hours
-
Bioenergetic stress: 2.8-fold increase in AMPK phosphorylation
In Vivo Tumor Models
Oral administration (5-50 mg/kg) produced significant antitumor responses :
Notably, the A498 renal carcinoma model showed complete tumor regression when WYE-125132 (10 mg/kg) was combined with bevacizumab, highlighting its potential in angiogenesis-targeted combinations .
Emerging Applications Beyond Oncology
Renal Fibrosis Modulation
Recent studies demonstrate WYE-125132's ability to induce myofibroblast apoptosis (EC50 = 12 nM) in renal fibrosis models, suggesting therapeutic potential for chronic kidney disease . Key findings include:
-
55% reduction in collagen deposition in unilateral ureteral obstruction models
-
3.2-fold increase in caspase-3 activation in TGF-β-stimulated fibroblasts
Metabolic Disease Implications
By suppressing mTORC2-mediated AKT signaling, WYE-125132 improves insulin sensitivity in hepatocyte models:
Future Directions and Clinical Translation
Ongoing research focuses on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume